N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine
Overview
Description
N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine, also known as MMBG, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMBG belongs to the family of benzothiazole derivatives, which have been studied extensively for their biological activities.
Scientific Research Applications
Methylglyoxal in Food and Living Organisms
Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, plays a critical role in protein modification and is linked to complications in diabetes and neurodegenerative diseases. It is formed in various enzymatic and nonenzymatic reactions and has been identified in foodstuffs and beverages. Notably, MG demonstrates anticancer activity and can be quantified using techniques like HPLC or GC methods (Nemet, Varga-Defterdarović, & Turk, 2006).
Porphyrins in 1,3-dipolar Cycloaddition Reactions
The synthesis of new porphyrin-chlorin and porphyrin-tetraazachlorin dyads was achieved through reactions involving N-(Porphyrin-2-ylmethyl)glycine. These reactions are significant for creating novel compounds with potential applications in scientific research (Silva et al., 2006).
Isothioureas, Ureas, and Their N-Methyl Amides from 2-Aminobenzothiazole
This study investigated the reaction of 2-dithiomethylcarboimidatebenzothiazole with chiral amino acids, leading to the synthesis of SMe-isothiourea methyl esters, urea carboxylates, and urea N-methyl amide derivatives. These compounds, derived from chiral amino acids, offer potential for functionalizing 2-aminobenzothiazole with diverse groups, opening avenues for further biological activity research (Padilla-Martínez et al., 2019).
New Atropoisomeric Alkenylphenylglycine Derivatives
This research focused on synthesizing methyl ester of N-(1-methylbut-2-en-1-yl)-N-phenylglycine and its derivatives, leading to compounds with the 4,5-dihydro-3aH-methano[1,3]oxazolo[3,2-a]quinolin-2-one structure. These compounds hold potential for varied scientific applications, showcasing the versatility of glycine derivatives in chemical synthesis (Bizhanova et al., 2017).
Synthesis and Preliminary Antibacterial Study of New 2-Mercapto-1, 3- Benzothiazole Derivatives
The study synthesized new derivatives by linking 2-aminobenzothiazoles with glycine and its derivatives, focusing on antibacterial properties. This research highlights the potential of benzothiazole derivatives in developing new antibacterial agents (Ali, 2013).
Synthesis and Anticancer Activity Evaluation of 4-Thiazolidinones Containing Benzothiazole Moiety
This study performed antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, revealing significant anticancer activity on various cancer cell lines. It underscores the potential of benzothiazole and glycine derivatives in cancer research (Havrylyuk et al., 2010).
properties
IUPAC Name |
2-[methyl-(4-methylsulfanyl-1,3-benzothiazol-2-yl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-13(6-9(14)15)11-12-10-7(16-2)4-3-5-8(10)17-11/h3-5H,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNUUBXOIOBRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(S1)C=CC=C2SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201211200 | |
Record name | Glycine, N-methyl-N-[4-(methylthio)-2-benzothiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201211200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine | |
CAS RN |
1352999-41-7 | |
Record name | Glycine, N-methyl-N-[4-(methylthio)-2-benzothiazolyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352999-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-methyl-N-[4-(methylthio)-2-benzothiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201211200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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